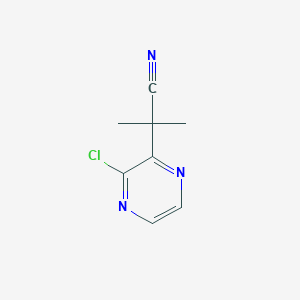
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, commonly known as MNQO, is a synthetic compound that has been widely used in scientific research. MNQO belongs to the class of quinazoline-based compounds and has been found to exhibit potent anticancer activity.
Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Specifically, it contributes to scavenging free radicals. Researchers have investigated its abilities in scavenging the 2,2’-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. The introduction of protecting groups to the free hydroxyl groups of the compound affects its reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacts its antioxidant activity, emphasizing the role of the unstable enol structure in the compound’s efficacy .
Potential NMDA and Cholecystokinin Antagonists
Studies have characterized derivatives of this compound as potential NMDA (N-methyl-D-aspartate) and cholecystokinin antagonists. These receptors play essential roles in neurotransmission and neuromodulation. Investigating the compound’s interaction with these receptors may lead to novel therapeutic approaches for neurological disorders .
Anticonvulsant Effects
Novel derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. Researchers used various models of experimental epilepsy to assess their efficacy. Understanding their impact on seizure activity could contribute to the development of antiepileptic drugs .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is suggested that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticonvulsant effects, it may be involved in modulating neuronal signaling pathways .
Result of Action
Its potential anticonvulsant effects suggest that it may modulate neuronal activity, potentially reducing the occurrence of seizures .
properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O6/c1-13-9-16(26-14(2)24-21-6-4-3-5-19(21)23(26)30)7-8-20(13)25-22(29)15-10-17(27(31)32)12-18(11-15)28(33)34/h3-12H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJRDOLFBICDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)



![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2467799.png)


![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)